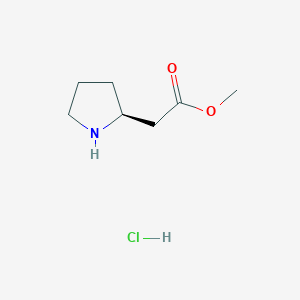![molecular formula C8H5NO2S B1314513 Thieno[3,2-c]pyridin-2-carbonsäure CAS No. 86236-37-5](/img/structure/B1314513.png)
Thieno[3,2-c]pyridin-2-carbonsäure
Übersicht
Beschreibung
Thieno[3,2-C]pyridine-2-carboxylic acid is a heterocyclic compound . It has a molecular weight of 179.2 and its linear formula is C8H5NO2S . This compound belongs to the class of organic compounds known as thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring .
Molecular Structure Analysis
The molecular structure of Thieno[3,2-C]pyridine-2-carboxylic acid consists of a thiophene ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H5NO2S/c10-8(11)6-3-5-1-2-9-4-7(5)12-6/h1-4H, (H,10,11) .Physical And Chemical Properties Analysis
Thieno[3,2-C]pyridine-2-carboxylic acid is a solid at room temperature . It should be stored in a dry place at 2-8°C .Wissenschaftliche Forschungsanwendungen
Thieno[3,2-c]pyridin-2-carbonsäure: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Pharmazeutische Entwicklung: Thieno[3,2-c]pyridin-Derivate wurden auf ihr therapeutisches Potenzial untersucht. Beispielsweise haben bestimmte Derivate vielversprechende Ergebnisse als Kinase-Inhibitoren gezeigt, was für die Entwicklung von Behandlungen für Krankheiten von Vorteil sein könnte, bei denen die Kinase-Aktivität dysreguliert ist .
Krebsforschung: Einige Thieno[3,2-c]pyridin-Verbindungen haben eine Aktivität gegen Krebszelllinien gezeigt, einschließlich Leukämie. Diese Ergebnisse deuten auf mögliche Anwendungen bei der Entwicklung von Krebsmedikamenten hin .
Studien zur biologischen Aktivität: Die strukturelle Ähnlichkeit von Thieno[3,2-c]pyridin-Derivaten mit Purinringen macht sie zu interessanten Kandidaten für Bioaktivitätsstudien. Sie wurden auf verschiedene biologische Aktivitäten untersucht, darunter analeptische Wirkungen .
Chemische Synthese und Optimierung: this compound kann als Baustein in der chemischen Synthese dienen. Forscher haben Synthesewege entwickelt, um eine Vielzahl von substituierten Verbindungen für weitere Untersuchungen zu erstellen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Thieno[3,2-C]pyridine-2-carboxylic acid is a heterocyclic compound that has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a serine/threonine kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
It is believed to interact with its target, grk2, by mimicking atp, the natural substrate of the kinase . This interaction may inhibit the kinase activity of GRK2, thereby modulating the function of GPCRs.
Biochemical Pathways
The inhibition of GRK2 by Thieno[3,2-C]pyridine-2-carboxylic acid can affect various biochemical pathways mediated by GPCRs. For instance, it may influence the signaling pathways of hormones and neurotransmitters, which are often mediated by GPCRs .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its therapeutic effects remain unknown .
Result of Action
The molecular and cellular effects of Thieno[3,2-C]pyridine-2-carboxylic acid’s action are likely to be related to its inhibitory effect on GRK2. By inhibiting GRK2, it may modulate the function of GPCRs, potentially leading to alterations in cellular responses to hormones and neurotransmitters .
Biochemische Analyse
Biochemical Properties
Thieno[3,2-C]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with kinases, such as GRK2 (G protein-coupled receptor kinase 2), by binding to the ATP pocket of the enzyme . This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[3,2-C]pyridine scaffold, which allows it to form secondary interactions with the biological target . Additionally, the compound’s ability to act as a hydrogen bond acceptor and donor enhances its selectivity and reactivity in biochemical transformations .
Cellular Effects
Thieno[3,2-C]pyridine-2-carboxylic acid has been observed to influence various cellular processes. It affects cell signaling pathways by inhibiting kinase activity, which can lead to alterations in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of cell proliferation, apoptosis, and differentiation. For instance, its inhibition of GRK2 can result in the downregulation of certain signaling pathways, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of thieno[3,2-C]pyridine-2-carboxylic acid involves its binding interactions with biomolecules. The compound binds to the ATP pocket of kinases, such as GRK2, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways . Additionally, thieno[3,2-C]pyridine-2-carboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[3,2-C]pyridine-2-carboxylic acid have been studied over time to assess its stability and degradation. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that thieno[3,2-C]pyridine-2-carboxylic acid can maintain its inhibitory effects on kinases, leading to sustained alterations in cellular function .
Dosage Effects in Animal Models
The effects of thieno[3,2-C]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Thieno[3,2-C]pyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce active or inactive metabolites .
Transport and Distribution
Within cells and tissues, thieno[3,2-C]pyridine-2-carboxylic acid is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach its target sites .
Subcellular Localization
Thieno[3,2-C]pyridine-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the nucleus can enhance its ability to modulate gene expression, while its presence in the cytoplasm can influence kinase activity and other signaling pathways .
Eigenschaften
IUPAC Name |
thieno[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOINCMQZKBKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544264 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86236-37-5 | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thieno[3,2-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)






![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)




